Starbld0024909
Description
Starbld0024909 (CAS 7312-10-9) is a brominated aromatic heterocyclic compound with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol. It is structurally characterized as 7-bromobenzo[b]thiophene-2-carboxylic acid, featuring a benzothiophene core substituted with a bromine atom at the 7-position and a carboxylic acid group at the 2-position . Key physicochemical properties include:
- TPSA (Topological Polar Surface Area): 65.54 Ų
- GI absorption: High
- BBB permeability: Yes
- CYP inhibition: CYP1A2 inhibitor
- Log P (octanol-water partition coefficient): 2.15 (predicted)
This compound is synthesized via sulfonation and bromination reactions, typically using sulfuryl chloride (SO₂Cl₂) under reflux conditions in methanol or ethanol . Its primary applications include medicinal chemistry (e.g., enzyme inhibition studies) and materials science due to its electron-deficient aromatic system.
Properties
Molecular Formula |
C10H13N2O6S |
|---|---|
Molecular Weight |
289.29 g/mol |
InChI |
InChI=1S/C10H13N2O6S/c13-5-4-11-19(17,18)6-3-8-1-2-9(12(15)16)7-10(8)14/h1-2,7,13-14H,3-6H2 |
InChI Key |
GWGWBGQPLTWONR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)CCS(=O)(=O)[N]CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(2-hydroxyethyl)-S-(4-nitrophenyl)ethane-1-sulfonamido typically involves multi-step organic reactions. One possible route could include:
Nitration: Introduction of the nitro group to a phenyl ring.
Sulfonation: Addition of a sulfonamide group to the nitrophenyl compound.
Hydroxyethylation: Introduction of hydroxyethyl groups through reactions with ethylene oxide or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl groups.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The sulfonamide group may participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or carboxylic acids from hydroxyethyl groups.
Reduction: Formation of amine derivatives from the nitro group.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to the sulfonamide group.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Antibacterial Agents: Sulfonamide derivatives are known for their antibacterial properties.
Anti-inflammatory Agents: Potential use in developing anti-inflammatory drugs.
Industry
Materials Science: Use in the development of new materials with specific properties.
Chemical Sensors: Potential use in the development of sensors for detecting specific substances.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(2-hydroxyethyl)-S-(4-nitrophenyl)ethane-1-sulfonamido would depend on its specific application. For example:
Enzyme Inhibition: The sulfonamide group may mimic the structure of natural substrates, binding to the active site of enzymes and inhibiting their activity.
Antibacterial Action: The compound may interfere with bacterial cell wall synthesis or other vital processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Starbld0024909 belongs to the benzothiophene-carboxylic acid family. Below is a comparative analysis with three analogs:
Key Findings:
Structural Impact on Bioactivity: this compound’s bromine substitution at C7 enhances its CYP1A2 inhibitory activity compared to non-halogenated analogs like benzo[b]thiophene-2-carboxylic acid . The methyl group in CAS 107947-17-1 reduces solubility (0.18 mg/mL vs. 0.24 mg/mL in this compound) but improves thermal stability .
Synthetic Efficiency: this compound achieves higher yields (96%) using sulfuryl chloride in methanol, whereas methyl-substituted analogs require harsher conditions (e.g., acetyl chloride) with lower yields (57%) .
Functional Group Flexibility :
- The carboxylic acid group in all three compounds allows for derivatization (e.g., esterification), but bromine limits further electrophilic substitution in this compound .
Functional Comparison with Non-Benzothiophene Analogs
This compound is functionally comparable to halogenated aryl carboxylic acids , such as:
Research Implications:
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